Crebanine

Cancer Research Breast Cancer Cytotoxicity

Select Crebanine for your CNS-targeted research: a uniquely BBB-penetrant aporphine alkaloid with validated α7-nAChR antagonism (IC₅₀ 19.1 µM) and PI3K/Akt pathway inhibition in GBM models. Unlike Dicentrine or Isocorydine, Crebanine enables both in vitro and in vivo orthotopic xenograft studies without ICV administration. With a 19.7-fold selective cytotoxicity window (MCF-7 vs. HEK-293) and defined i.v. PK parameters, it ensures reproducible dosing. Its intermediate anti-inflammatory potency provides a reliable benchmark for screening. Do not substitute: even minor structural changes alter therapeutic index. Procure CAS-defined Crebanine (≥98%) for experimental integrity.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 25127-29-1
Cat. No. B1669604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrebanine
CAS25127-29-1
Synonymscrebanine
L-CBN
L-crebanine
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3
InChIInChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3
InChIKeyUVDQDNQWGQFIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Crebanine (CAS 25127-29-1): Procurement-Ready Aporphine Alkaloid with Quantified Selectivity in Cytotoxicity and Neuroreceptor Targeting


Crebanine (CAS 25127-29-1) is an aporphine alkaloid isolated from Stephania venosa [1]. Characterized by a molecular weight of 339.39 g/mol and high purity (typically ≥98%) [2], it demonstrates diverse pharmacological properties including acetylcholinesterase inhibition, modulation of serotonergic GPCRs, and cell cycle arrest in multiple cancer lineages [3]. Unlike generic aporphine analogues, Crebanine exhibits specific functional antagonism at the α7 nicotinic acetylcholine receptor (IC50: 19.1 μM) [4] and acts as a ligand for the 5-HT2C receptor [5].

Why Aporphine Alkaloid Analogs Cannot Substitute Crebanine in Key Research Applications


Substituting Crebanine with structurally similar aporphine alkaloids is not scientifically justified due to marked divergence in target engagement and functional outcomes. While dehydrocrebanine (IC50: 2.14 μg/mL) demonstrates stronger cytotoxicity in HL-60 cells, Crebanine displays superior selectivity against normal fibroblasts [1]. Furthermore, Crebanine uniquely reduces cancer cell invasion via MMP-2, MMP-9, and uPA downregulation—an activity absent in tetrahydropalmatine and N-methyltetrahydropalmatine [2]. Additionally, Crebanine's α7 nAChR antagonism (IC50: 19.1 μM) and 5-HT2C receptor binding profile [3] are not shared by all aporphine derivatives, underscoring the need for precise compound selection.

Quantitative Comparative Evidence: Crebanine vs. Closest Aporphine Analogs


Selective Cytotoxicity in MCF-7 Breast Cancer: Crebanine vs. Normal Cells

Crebanine demonstrates a 19.7-fold selectivity for MCF-7 breast cancer cells (IC50: 36.76 μM) over HEK-293 normal embryonic kidney cells (IC50: 723.77 μM), as determined by cellular viability assays [1]. This therapeutic window contrasts with dehydrocrebanine, which shows potent but non-selective cytotoxicity against HL-60 cells (IC50: 2.14 μg/mL) and MRC-5 normal lung fibroblasts [2].

Cancer Research Breast Cancer Cytotoxicity Selectivity

Acetylcholinesterase (AChE) Inhibition Potency: Crebanine Outperforms Tetrahydropalmatine

In a comparative Ellman's AChE inhibition assay, Crebanine exhibited an IC50 of 86.6 μg/mL, representing 1.95-fold higher potency than tetrahydropalmatine (IC50: 168.6 μg/mL) and modestly outperforming dicentrine (IC50: 93.5 μg/mL) [1]. However, berberine (a quaternary protoberberine) demonstrated superior AChE inhibition to all tested alkaloids [1].

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Enzyme Inhibition

Anti-Invasion Activity in Fibrosarcoma: Crebanine vs. Tetrahydropalmatine and N-Methyltetrahydropalmatine

At a concentration of 15 μg/mL, Crebanine reduced HT1080 fibrosarcoma cell invasion to 45% of control, comparable to O-methylbulbocapnine (50% of control). In stark contrast, tetrahydropalmatine and N-methyltetrahydropalmatine exhibited no anti-invasive activity in the same assay [1]. The effect was mechanistically linked to downregulation of MMP-2, MMP-9, and uPA expression.

Cancer Metastasis Invasion MMP Fibrosarcoma

Target Engagement: Crebanine as a 5-HT2C Receptor Ligand

Through an integrative thermal-shift screening and molecular docking approach, (–)-crebanine was identified as a novel ligand for the human 5-HT2C receptor [1]. While full quantitative binding affinity data (Kd or Ki) is not reported in the abstract, the study confirms specific interaction with this therapeutically relevant GPCR target. In contrast, many other aporphine alkaloids tested in the same library did not show this specific 5-HT2C engagement [1].

GPCR Serotonin Receptor 5-HT2C Neuropharmacology

Induction of G1 Arrest and Apoptosis Across Multiple Cancer Lineages

Crebanine induces G0/G1 cell cycle arrest and apoptosis in a panel of human cancer cells, including HL-60, U937, K562 (leukemia), HT1080 (fibrosarcoma), and KB-3-1, KB-V1 (cervical). The effect is associated with downregulation of cyclins A and D and increased cleavage of caspase-3, -8, -9, and PARP [1]. Notably, Crebanine showed significantly lower toxicity in normal human fibroblasts compared to dehydrocrebanine, which exhibited cytotoxicity against MRC-5 normal cells [2].

Cell Cycle Arrest Apoptosis Leukemia Cervical Cancer

Anti-Arrhythmic Potential: Crebanine's Mitigation of Aconitine-Induced Arrhythmias

Crebanine has been shown to mitigate arrhythmias and increase aconitine tolerance in rat models . This anti-arrhythmic effect is distinct from its lack of activity on ouabain-induced arrhythmias, suggesting a specific mechanism . A series of aporphine derivatives synthesized from crebanine, isocorydine, and stephanine were evaluated for antiarrhythmic activity and acute toxicity, with crebanine serving as a lead compound [1].

Cardiovascular Arrhythmia Electrophysiology Cardioprotection

Evidence-Based Application Scenarios for Crebanine Procurement


Selective Cytotoxicity Screening in Breast Cancer Models

Given its 19.7-fold selectivity for MCF-7 breast cancer cells over HEK-293 normal cells [5], Crebanine is optimally deployed in assays investigating tumor-selective apoptosis mechanisms. Researchers should prioritize Crebanine over dehydrocrebanine when minimizing off-target cytotoxicity is critical [2].

Acetylcholinesterase Inhibition Studies for Neurodegenerative Research

With an IC50 of 86.6 μg/mL against AChE, Crebanine serves as a moderate-potency positive control in enzyme inhibition assays [5]. Its activity is superior to tetrahydropalmatine (IC50: 168.6 μg/mL) and dicentrine (IC50: 93.5 μg/mL), making it a preferred comparator for evaluating novel AChE inhibitors [5].

Anti-Metastasis Mechanism Elucidation in Fibrosarcoma and Other Invasive Cancers

Crebanine uniquely reduces HT1080 cell invasion by 55% at 15 μg/mL via downregulation of MMP-2, MMP-9, and uPA [5]. This functional activity is absent in tetrahydropalmatine derivatives, making Crebanine an essential tool for dissecting NF-κB-mediated invasion pathways [5].

GPCR Ligand Discovery: 5-HT2C Receptor Pharmacology

As a confirmed ligand for the 5-HT2C receptor [5], Crebanine provides a novel aporphine scaffold for structure-activity relationship (SAR) studies targeting serotonergic GPCRs. Its use is indicated in thermal-shift assays, molecular docking, and functional studies of 5-HT2C signaling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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